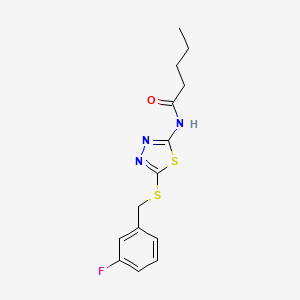

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

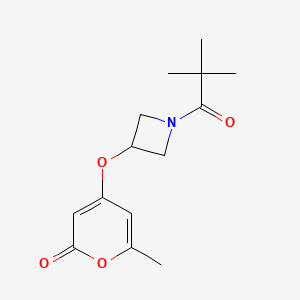

The compound “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be prepared by various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide”, is characterized by a benzofuran ring as a core . This core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

Benzofuran is a colorless liquid and is a component of coal tar . It is extracted from coal tar and can also be obtained by dehydrogenation of 2-ethyl phenol .Applications De Recherche Scientifique

Anticancer Therapeutic Potential

Benzofuran scaffolds, which are the main component of many biologically active natural and synthetic heterocycles, have shown unique therapeutic potentials . They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . This suggests that benzofuran-based compounds, such as “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide”, could have potential applications in the development of anticancer agents .

Antimicrobial Agents

Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” could be explored for its potential as an antimicrobial agent .

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Benzofuran derivatives have shown significant antiproliferative activity and selective inhibition of HIF-1 . HIF-1 is a transcription factor that plays critical roles in response to hypoxia in human cells, and its dysregulation is often associated with cancer progression. Therefore, “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” could be studied for its potential in the treatment of diseases related to HIF-1 dysregulation .

Mécanisme D'action

Target of Action

Benzofuran compounds, which 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with various targets leading to their diverse pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Given the diverse pharmacological activities of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and are expected to be effective therapeutic drugs for various diseases . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds are thoroughly covered . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Propriétés

IUPAC Name |

3-[(4-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMELWNWVKVSYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)

![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)

![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)